4-Methyl-2-nitrothiophene

Übersicht

Beschreibung

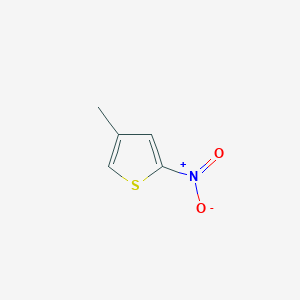

4-Methyl-2-nitrothiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its nitro group at the second position and a methyl group at the fourth position on the thiophene ring. It is used in various chemical syntheses and has applications in medicinal chemistry and material science.

Synthetic Routes and Reaction Conditions:

Nitration of 4-Methylthiophene: One common method involves the nitration of 4-methylthiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.

Oxidation of 4-Methyl-2-aminothiophene: Another method involves the oxidation of 4-methyl-2-aminothiophene using oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Industrial Production Methods:

Batch Process: In industrial settings, the batch process is often used where 4-methylthiophene is nitrated in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity.

Continuous Flow Process: For large-scale production, continuous flow processes are employed to maintain consistent quality and efficiency. This method allows for better control over reaction parameters and reduces the risk of side reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom. Halogenation, alkylation, and acylation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid, catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 4-Methyl-2-aminothiophene.

Substitution: Halogenated, alkylated, or acylated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-nitrothiophene is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Medicine: Derivatives of this compound have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry: It is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Wirkmechanismus

The biological activity of 4-methyl-2-nitrothiophene and its derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

2-Nitrothiophene: Lacks the methyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

4-Methylthiophene: Lacks the nitro group, which significantly changes its chemical properties and reactivity.

2-Methyl-5-nitrothiophene: The position of the nitro group is different, which can affect the compound’s electronic distribution and reactivity.

Uniqueness: 4-Methyl-2-nitrothiophene is unique due to the specific positioning of the nitro and methyl groups, which influences its chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Biologische Aktivität

4-Methyl-2-nitrothiophene is a compound that has garnered attention due to its potential biological activities, particularly in the context of antibacterial properties and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a methyl and a nitro group at the 4 and 2 positions, respectively. This structure is pivotal for its biological activity, as the nitro group can undergo reduction to yield reactive intermediates that interact with biological targets.

Antibacterial Activity

Mechanism of Action

Research indicates that derivatives of nitrothiophenes, including this compound, exhibit significant antibacterial properties. The mechanism primarily involves activation by bacterial nitroreductases, specifically NfsA and NfsB in Escherichia coli. These enzymes reduce the nitro group, leading to the formation of reactive species that disrupt bacterial cellular functions .

Efficacy Against Pathogens

Studies have shown that compounds derived from this compound demonstrate potent activity against a range of Gram-negative bacteria, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp.. For instance, nitrothiophene carboxamides have been reported to be bactericidal in vitro and effective in mouse models of infection .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example:

- Substituent Effects : The introduction of different substituents on the thiophene ring can enhance or diminish antibacterial efficacy. Compounds with electronegative groups at specific positions have shown improved minimum inhibitory concentrations (MIC) against resistant strains .

- Efflux Mechanism : The compound's ability to evade bacterial efflux pumps is critical for its effectiveness. Studies utilizing efflux-deficient E. coli strains have highlighted that modifications aimed at reducing efflux liability can significantly improve antibacterial activity .

Case Studies

-

In Vivo Efficacy

In a study involving a thigh infection model in mice, compounds derived from this compound demonstrated significant bactericidal activity against multi-drug resistant strains. The results indicated that these compounds could serve as potential candidates for treating infections caused by resistant pathogens . -

Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities of this compound revealed its role as a building block for bioactive molecules. It has been utilized in studies focusing on enzyme inhibition mechanisms, showcasing its versatility in medicinal chemistry.

Antibacterial Activity Summary

| Compound | Target Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | E. coli | 0.5 | Nitroreductase activation |

| Nitrothiophene Carboxamide | Klebsiella spp. | 0.03 | Bactericidal action |

| Modified Derivative | Shigella spp. | 0.06 | Efflux pump evasion |

Eigenschaften

IUPAC Name |

4-methyl-2-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMCRMQUFCQCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.